

A Technical Guide to the Spectroscopic Profile of (S)-2-Aminononanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **(S)-2-Aminononanoic acid**, a non-proteinogenic amino acid. While specific experimental spectra for this compound are not readily available in public databases, this document presents predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and quality control of **(S)-2-Aminononanoic acid** in various research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(S)-2-Aminononanoic acid**. These predictions are based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data for (S)-2-Aminononanoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.7	Triplet (t)	1H	α -CH
~1.8-1.9	Multiplet (m)	2H	β -CH ₂
~1.2-1.4	Multiplet (m)	10H	-(CH ₂) ₅ -
~0.9	Triplet (t)	3H	-CH ₃

Solvent: D₂O. The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent, pH, and concentration and are often not observed or appear as broad signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-2-Aminononanoic Acid

Chemical Shift (δ) ppm	Assignment
~175-180	C=O (Carboxylic Acid)
~55-60	α -C (CH-NH ₂)
~30-35	β -C
~22-32	Methylene Chain Carbons
~14	-CH ₃

Table 3: Predicted IR Absorption Bands for (S)-2-Aminononanoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2850-3000	Strong	C-H stretch (Aliphatic)
1690-1740	Strong	C=O stretch (Carboxylic Acid)
1550-1650	Medium	N-H bend (Amine)
1300-1450	Medium	C-H bend
1150-1300	Medium	C-O stretch

Table 4: Predicted Mass Spectrometry Data for (S)-2-Aminononanoic Acid

m/z	Ion
174.1494	[M+H] ⁺
196.1313	[M+Na] ⁺
172.1338	[M-H] ⁻

M = Molecular Weight of (S)-2-Aminononanoic acid (173.25 g/mol)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of (S)-2-Aminononanoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.[\[1\]](#)
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

- The pH of the solution can significantly affect the chemical shifts of the amino and carboxyl groups. For standardized results, adjust the pH to a neutral value (around 7.0) using dilute DCl or NaOD.[\[1\]](#)

¹H NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Experiment: Standard 1D proton experiment.
- Temperature: 298 K (25 °C).
- Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Relaxation Delay: 1-2 seconds.
- Solvent Suppression: If using D₂O, a presaturation sequence should be employed to suppress the residual H₂O signal.

¹³C NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker instruments).
[\[1\]](#)
- Temperature: 298 K (25 °C).
- Spectral Width: 0-200 ppm.[\[1\]](#)
- Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio, which will depend on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.

- Place a small amount of the solid **(S)-2-Aminononanoic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

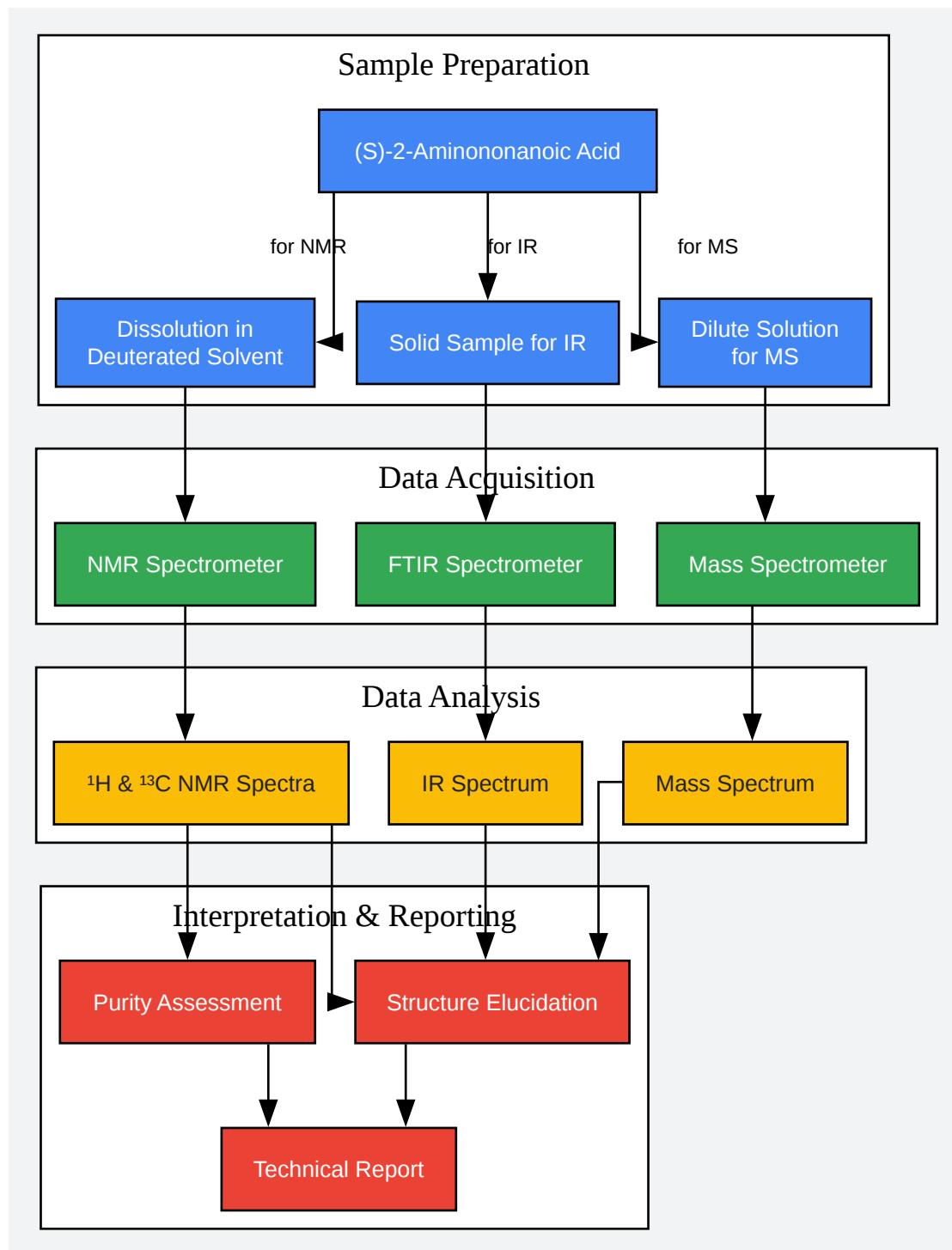
FTIR Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **(S)-2-Aminononanoic acid** (approximately 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile.
- To promote ionization, a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the solution.


ESI-MS Acquisition:

- Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[2]
- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.[2]
- Mass Range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).

- Capillary Voltage: Optimized for the specific instrument and analyte.
- Nebulizing Gas Flow: Optimized for stable spray.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-2-Aminononanoic acid**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of (S)-2-Aminononanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554682#spectroscopic-data-nmr-ir-ms-for-s-2-aminononanoic-acid\]](https://www.benchchem.com/product/b554682#spectroscopic-data-nmr-ir-ms-for-s-2-aminononanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com